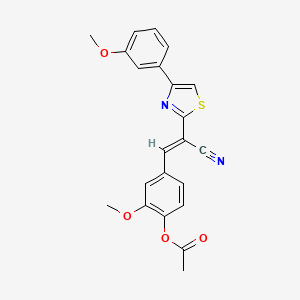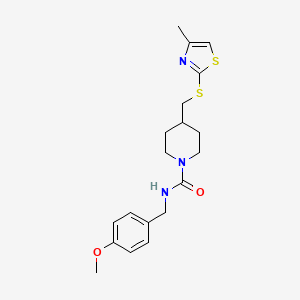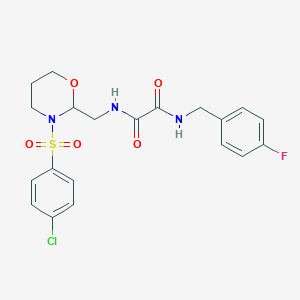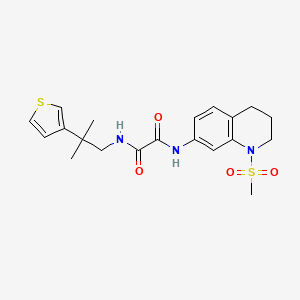
1-Isopropyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Isopropyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde” is a chemical compound with the molecular formula C11H17NO . It is a derivative of pyrrole, which is a five-membered aromatic heterocycle, like furan and thiophene .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom and four carbon atoms . The pyrrole ring is substituted with three methyl groups, an isopropyl group, and a formyl group .
Scientific Research Applications
Intramolecular Hydrogen Bonding in NMR Spectroscopy
- NMR Spectroscopic Analysis : The compound plays a crucial role in the study of intramolecular hydrogen bonding effects in NMR spectroscopy. Afonin et al. (2009) explored the CH···N and CH···O intramolecular hydrogen bonding effects in the NMR spectra of isomers of 1-vinylpyrrole-2-carbaldehyde, which is structurally similar to the compound (Afonin et al., 2009).
Coordination Chemistry and Magnetic Properties
- Paramagnetic Metal Ion Coordination : Giannopoulos et al. (2014) utilized 1-methyl-1H-pyrrole-2-carbaldehyde oxime, which shares a similar pyrrole structure, in the coordination of paramagnetic transition metal ions, leading to the creation of a {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).
Photochemical and Thermal Reactivity
- Synthesis and Reactivity Studies : Groot and Lugtenburg (2010) conducted a study on the synthesis, thermal, and photochemical reactivity of pyrrole derivatives, including 1,3,4-trimethyl-2,2′-pyrromethen-5[1H]-one, which provides insights into the reactivity patterns of similar pyrrole-based compounds (Groot & Lugtenburg, 2010).
Organic Synthesis and Material Science
Fine Organic Synthesis : Schmidt et al. (2012) highlighted the use of pyrrolecarbaldehydes, similar in structure to the compound , as essential building blocks in fine organic synthesis, useful in preparing various materials, including porphyrins and optoelectronic materials (Schmidt et al., 2012).
Multicomponent Reaction and Cyclization Strategy : Lai and Che (2020) utilized 2-oxo-2H-chromene-3-carbaldehydes in a novel multicomponent reaction, indicating the potential of structurally similar compounds in complex synthetic processes (Lai & Che, 2020).
Future Directions
The future directions for research on “1-Isopropyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the wide range of biological activities exhibited by similar compounds, it may also be of interest to explore its potential as a pharmaceutical compound .
properties
IUPAC Name |
2,4,5-trimethyl-1-propan-2-ylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-7(2)12-9(4)8(3)11(6-13)10(12)5/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEUTRSJEKMLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C=O)C)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-fluoro-2-(5-methylisoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2417008.png)


![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2417015.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2417016.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide](/img/structure/B2417018.png)
![2-benzyl-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2417019.png)




![3-(Iodomethyl)-2-oxaspiro[4.4]nonan-1-one](/img/structure/B2417024.png)